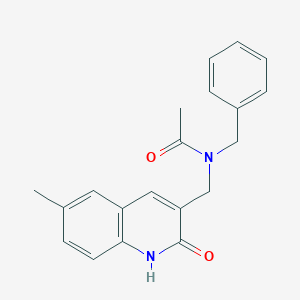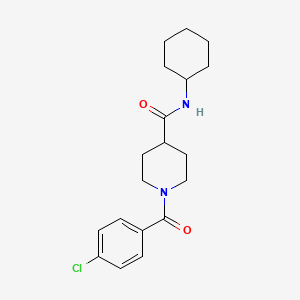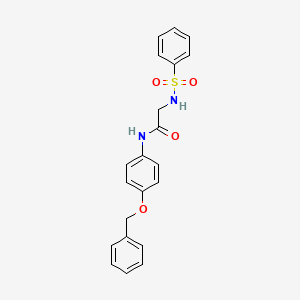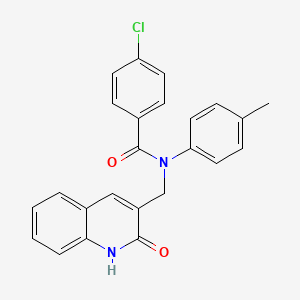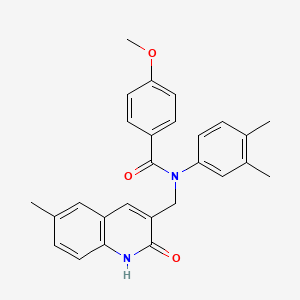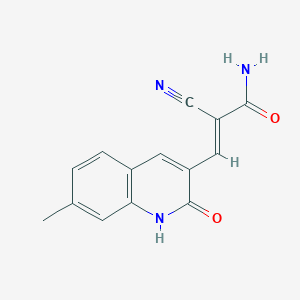
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide, also known as CQA, is a synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic and medicinal properties.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the prevention of cardiovascular diseases (Jia et al., 2018). This compound has also been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis (Wang et al., 2017).
Wirkmechanismus
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide's mechanism of action involves the inhibition of oxidative stress and inflammation, which are key factors in the development of various diseases. This compound has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative damage (Jia et al., 2018). Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway (Wang et al., 2017).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the reduction of lipid peroxidation, the enhancement of antioxidant enzyme activity, and the inhibition of cell proliferation (Jia et al., 2018). This compound has also been found to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes (Wang et al., 2017).
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its synthesis method is complex and time-consuming, which may limit its availability for research purposes (Wang et al., 2017).
Zukünftige Richtungen
Future research on (E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the prevention of cardiovascular diseases. Additionally, further studies could investigate the effects of this compound on the gut microbiome and its potential use in the treatment of metabolic disorders, such as obesity and diabetes (Jia et al., 2018).
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising potential for therapeutic and medicinal applications. Its mechanism of action involves the inhibition of oxidative stress and inflammation, and it has been studied for its ability to treat various diseases, including cancer and neurodegenerative diseases. While its synthesis method is complex, this compound has several advantages for lab experiments, and future research could focus on its potential use in the treatment of metabolic disorders and other diseases.
Synthesemethoden
(E)-2-cyano-3-(2-hydroxy-7-methylquinolin-3-yl)acrylamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with malononitrile, followed by the reaction with acryloyl chloride. The final product is obtained through purification and recrystallization (Wang et al., 2017).
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(7-methyl-2-oxo-1H-quinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-8-2-3-9-5-10(6-11(7-15)13(16)18)14(19)17-12(9)4-8/h2-6H,1H3,(H2,16,18)(H,17,19)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWAWQRPYGPXNN-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)
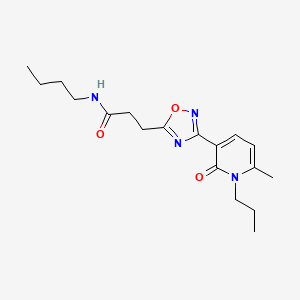

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)

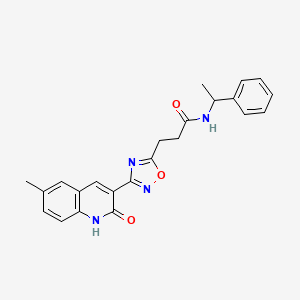
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
